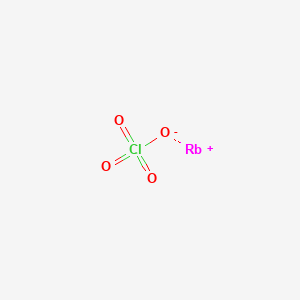
4-Propargylthiomorpholine 1,1-Dioxide
描述
Synthesis Analysis
The synthesis of 4-Propargylthiomorpholine 1,1-Dioxide and related derivatives often involves copper(I)-catalyzed [3+2] cycloaddition reactions, employing various alkyl halides and sodium azide, showcasing the compound's versatility in forming 1,4-disubstituted 1,2,3-triazoles with significant antimicrobial activity (Battula et al., 2016). Additionally, metal-free procedures have been developed for the regioselective synthesis of 4-tosylthiomorpholine via intramolecular cyclization of N-tethered thioalkenols (Saikia et al., 2016).
Molecular Structure Analysis
The molecular structure of 4-Propargylthiomorpholine 1,1-Dioxide derivatives has been extensively studied through various spectroscopic and analytical techniques. Notably, DFT calculations and X-ray diffraction have been used to confirm the structures of synthesized compounds, providing insights into their conformational stability and reactivity (Sun et al., 2021).
Chemical Reactions and Properties
4-Propargylthiomorpholine 1,1-Dioxide undergoes a wide range of chemical reactions, including [3+2] cycloadditions, Michael addition reactions, and reactions involving sulfonyl azides to produce novel 1,2,3-triazole derivatives with antibacterial and radical scavenging activities (Sreerama et al., 2020). The compound's chemical properties are pivotal in the synthesis of various biologically active molecules.
作用机制
Target of Action
4-Propargylthiomorpholine 1,1-Dioxide, also known as 4-(Prop-2-yn-1-yl)thiomorpholine 1,1-dioxide, is primarily targeted towards infarcted areas of the heart in experimental animals . It is a paracrine molecule, meaning it acts on nearby cells, and is used to treat these damaged areas .
Mode of Action
It is suggested that it may have reparative effects on cardiac tissue by activating mesenchymal stem cells to produce cardiomyocytes and endothelial cells . Additionally, it may have anti-inflammatory effects by inhibiting sulfonic acid release from macrophages in response to inflammation .
Biochemical Pathways
The compound’s action on mesenchymal stem cells could potentially affect the pathways involved in cell differentiation and proliferation, leading to the production of cardiomyocytes and endothelial cells . Its anti-inflammatory effects suggest an influence on the inflammatory response pathway, possibly through the inhibition of sulfonic acid release from macrophages .
Result of Action
In experimental animals with infarcted hearts, treatment with 4-Propargylthiomorpholine 1,1-Dioxide resulted in significantly less infarction compared to the control group . This suggests that the compound may have a protective effect on the heart tissue, possibly through its reparative and anti-inflammatory actions .
属性
IUPAC Name |
4-prop-2-ynyl-1,4-thiazinane 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2S/c1-2-3-8-4-6-11(9,10)7-5-8/h1H,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBZIZOYSYHBNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCS(=O)(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380442 | |
| Record name | 4-(Prop-2-yn-1-yl)-1lambda~6~,4-thiazinane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Propargylthiomorpholine 1,1-Dioxide | |
CAS RN |
10442-03-2 | |
| Record name | 4-(Prop-2-yn-1-yl)-1lambda~6~,4-thiazinane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 4-(Prop-2-yn-1-yl)thiomorpholine 1,1-dioxide a useful building block in medicinal chemistry?
A: 4-(Prop-2-yn-1-yl)thiomorpholine 1,1-dioxide, also known as 4-propargylthiomorpholine 1,1-dioxide, is a versatile compound containing a propargyl group that can undergo click chemistry reactions, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the efficient and selective formation of 1,2,3-triazoles. [, ] Researchers have utilized this reactivity to synthesize a variety of novel 1,4-disubstituted 1,2,3-triazole derivatives with potential biological activity. [, ]
Q2: What are the potential applications of the 1,2,3-triazole derivatives synthesized using 4-(Prop-2-yn-1-yl)thiomorpholine 1,1-dioxide?
A: Studies have shown that some of the synthesized 1,2,3-triazole derivatives, incorporating the 4-(Prop-2-yn-1-yl)thiomorpholine 1,1-dioxide moiety, exhibit promising antimicrobial activity. [, ] For instance, certain derivatives demonstrated excellent antibacterial activity against Staphylococcus epidermidis, Pseudomonas aeruginosa, Klebsiella pneumoniae, S. aureus, and Bacillus subtilis, surpassing the effectiveness of standard drugs like penicillin and streptomycin. [] Additionally, some derivatives showed moderate antifungal activity compared to amphotericin B. [] This highlights the potential of these compounds as lead structures for the development of novel antimicrobial agents. Further research is needed to explore their full therapeutic potential and to determine their safety and efficacy in vivo.
Q3: Are there any studies exploring the structure-activity relationship (SAR) of these 1,2,3-triazole derivatives?
A: While the provided research papers do not delve into detailed SAR studies, they do highlight that the antimicrobial activity of the 1,2,3-triazole derivatives varies depending on the substituents attached to the triazole ring. [, ] This suggests that modifications to the triazole substituents can significantly influence the biological activity, offering opportunities for further optimization of their potency and selectivity. Future research focusing on systematic SAR studies would be crucial for designing more potent and specific antimicrobial agents based on this scaffold.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





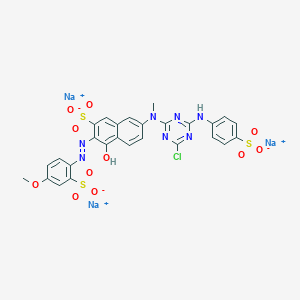

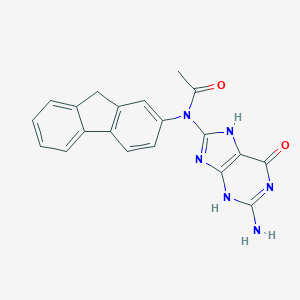

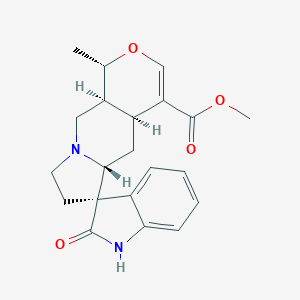
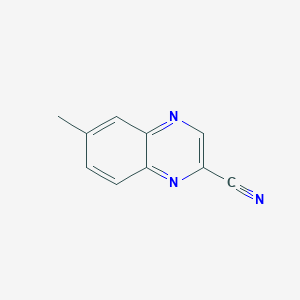

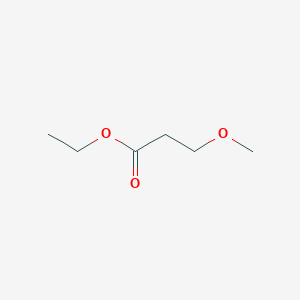
![[R-(R*,R*)]-tartaricacid,sodiumsalt](/img/structure/B83216.png)

